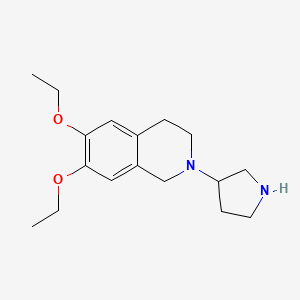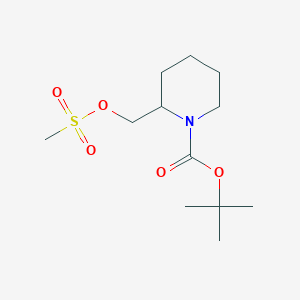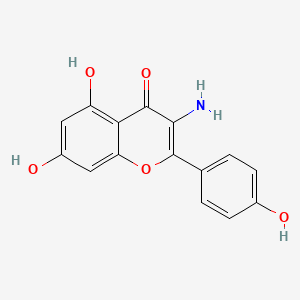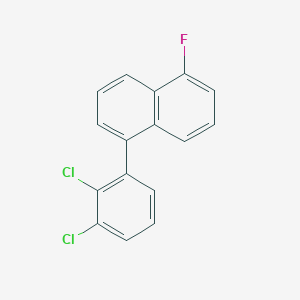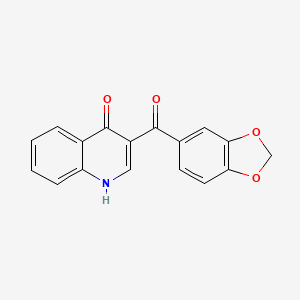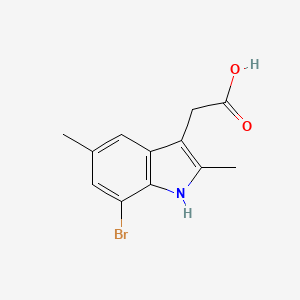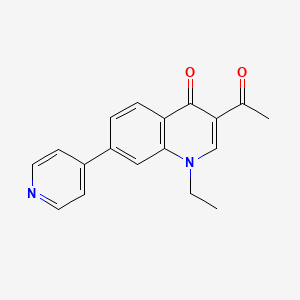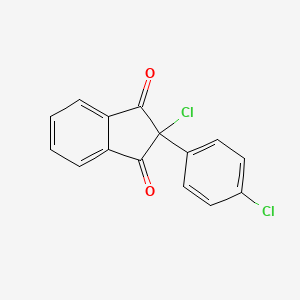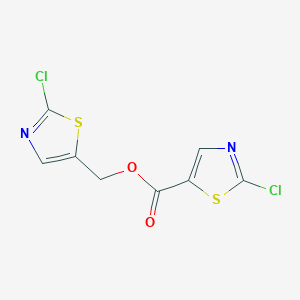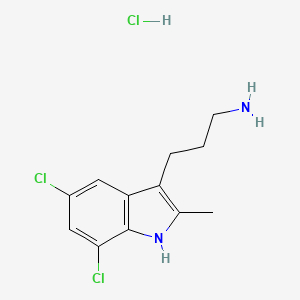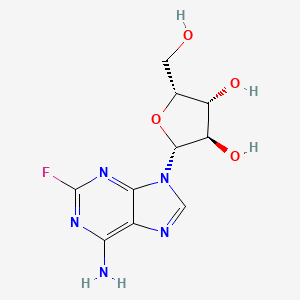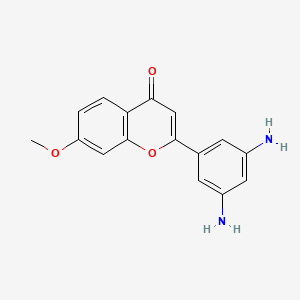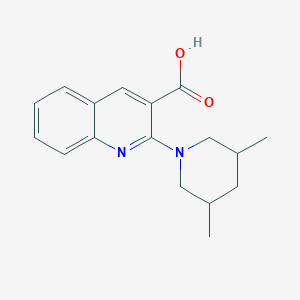
2-(3,5-Dimethylpiperidin-1-yl)quinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethylpiperidin-1-yl)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C17H20N2O2 and a molecular weight of 284.3529 g/mol . This compound is known for its unique structure, which combines a quinoline core with a piperidine ring substituted at the 3 and 5 positions with methyl groups. It has various applications in scientific research and industry due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)quinoline-3-carboxylic acid typically involves the reaction of quinoline derivatives with piperidine derivatives under specific conditions. One common method includes the use of a quinoline-3-carboxylic acid derivative, which is reacted with 3,5-dimethylpiperidine in the presence of a suitable catalyst and solvent. The reaction conditions often require elevated temperatures and may involve the use of inert atmospheres to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity and quality.
化学反応の分析
Types of Reactions
2-(3,5-Dimethylpiperidin-1-yl)quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-(3,5-Dimethylpiperidin-1-yl)quinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-(3,5-Dimethylpiperidin-1-yl)quinoline-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the piperidine ring may interact with various enzymes, inhibiting their activity and leading to biological effects.
類似化合物との比較
Similar Compounds
Quinoline-3-carboxylic acid: Lacks the piperidine ring, making it less versatile in certain reactions.
3,5-Dimethylpiperidine: Does not contain the quinoline core, limiting its applications in research.
2-(Piperidin-1-yl)quinoline-3-carboxylic acid: Similar but lacks the methyl substitutions on the piperidine ring.
Uniqueness
2-(3,5-Dimethylpiperidin-1-yl)quinoline-3-carboxylic acid is unique due to the combination of the quinoline and piperidine rings, along with the specific methyl substitutions. This structure provides a distinct set of chemical properties and reactivity, making it valuable in various research and industrial applications.
特性
CAS番号 |
88709-36-8 |
|---|---|
分子式 |
C17H20N2O2 |
分子量 |
284.35 g/mol |
IUPAC名 |
2-(3,5-dimethylpiperidin-1-yl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H20N2O2/c1-11-7-12(2)10-19(9-11)16-14(17(20)21)8-13-5-3-4-6-15(13)18-16/h3-6,8,11-12H,7,9-10H2,1-2H3,(H,20,21) |
InChIキー |
XYWNGSPKTGLNFG-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CN(C1)C2=NC3=CC=CC=C3C=C2C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


